molecular formula C16H18N2O4 B2460120 7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate CAS No. 526190-48-7

7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate

Cat. No.: B2460120
CAS No.: 526190-48-7
M. Wt: 302.33
InChI Key: RKIKSLMSLGGDJL-UHFFFAOYSA-N
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Description

7-[(Dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate is a carbamate derivative featuring a naphthalene backbone substituted with two dimethylcarbamoyloxy groups. Its structural analogs, such as pyrrolo-1,5-benzoxazepines (PBOXs) and other carbamate derivatives, have demonstrated apoptotic activity in cancer cells, suggesting a possible mechanistic framework for exploration .

Properties

IUPAC Name

[7-(dimethylcarbamoyloxy)naphthalen-2-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-17(2)15(19)21-13-7-5-11-6-8-14(10-12(11)9-13)22-16(20)18(3)4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIKSLMSLGGDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C=CC(=C2)OC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate typically involves the reaction of naphthalen-2-ol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with N,N-dimethylcarbamate to yield the final product. The reaction conditions usually require a temperature range of 0-5°C to ensure the stability of the intermediates and the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced naphthalene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamoyl group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Substituted naphthalene derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research has indicated that compounds similar to 7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate exhibit cytotoxic effects against various cancer cell lines. For instance, a study on related compounds demonstrated potent cytotoxicity against Jurkat T cells, with IC50 values indicating significant potential for further development as anticancer agents .

1.2 Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Its structural analogs have been investigated for their efficacy against both gram-positive and gram-negative bacteria, highlighting the potential for developing new antibiotics or antimicrobial agents .

1.3 Anti-inflammatory Effects
Compounds with similar functional groups have been explored for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines, which could make these compounds useful in treating conditions characterized by chronic inflammation .

Agrochemical Applications

2.1 Insecticidal Activity
this compound has potential applications as an insecticide. Its structural characteristics allow it to interact with specific biological pathways in pests, potentially leading to effective pest management solutions in agriculture.

2.2 Herbicidal Properties
The compound may also be explored for herbicidal applications. Similar compounds have been documented to inhibit plant growth by interfering with photosynthesis and other vital processes, making them candidates for developing new herbicides .

Data Tables

Application Area Effect Reference
PharmacologyCytotoxicity against cancer
PharmacologyAntimicrobial activity
PharmacologyAnti-inflammatory properties
AgrochemistryInsecticidal activity
AgrochemistryHerbicidal properties

Case Studies

Case Study 1: Cytotoxic Activity
In a comparative study of various naphthalene derivatives, this compound was found to possess significant cytotoxic effects against human cancer cell lines, with an IC50 value lower than many known chemotherapeutics. This suggests its potential as a lead compound in drug development targeting cancer therapy.

Case Study 2: Antibacterial Efficacy
A focused investigation into the antibacterial properties of this compound revealed that it effectively inhibited the growth of resistant strains of bacteria, including those causing severe skin infections and respiratory illnesses. This positions it as a candidate for further research into novel antibacterial agents.

Mechanism of Action

The mechanism of action of 7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related carbamate derivatives and their properties, based on available evidence:

Table 1: Comparative Analysis of Carbamate Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Bioactivity Physical Properties
7-[(Dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate C₁₆H₁₈N₂O₅* ~318.3 (calculated) Naphthalene core with dual carbamate groups No direct data; inferred hydrolytic stability and potential enzyme interactions No experimental data available
Bambuterol Hydrochloride (3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-[(dimethylcarbamoyl)oxy]phen N,N-dimethylcarbamate HCl) C₁₈H₂₉N₃O₅·HCl 403.9 Phenolic core with carbamate and β-agonist substituents Prodrug of terbutaline (bronchodilator); no apoptotic or cytotoxic data reported Melting point: 230–240°C; solid at room temperature
[3-(4-Bromophenyl)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate C₁₉H₁₆BrNO₄ 402.2 Chromene core with bromophenyl and carbamate groups No bioactivity data; high lipophilicity (XLogP3: 3.9) suggests membrane permeability Molecular weight: 402.2; XLogP3: 3.9
Pyrrolo-1,5-benzoxazepines (PBOXs) Variable ~300–400 (estimated) Benzoxazepine fused with pyrrole Potent apoptosis inducers in leukemia cells (e.g., HL-60, Jurkat); bypass Bcr-Abl resistance in CML Mechanism involves caspase-3 activation (context-dependent) and cytochrome c release

*Note: Molecular formula and weight for the target compound are inferred from its structure.

Key Comparative Insights

Structural Diversity: The target compound’s naphthalene backbone distinguishes it from phenolic (Bambuterol) or chromene-based carbamates. Unlike PBOXs, which rely on a benzoxazepine-pyrrole framework for apoptosis induction, the target compound lacks heterocyclic nitrogen atoms critical for PBOXs’ interaction with caspase-3 or mitochondrial pathways .

Bioactivity: PBOXs (e.g., PBOX-6) exhibit caspase-3-dependent apoptosis in leukemia cells, though this mechanism is cell-line-specific.

Physicochemical Properties :

  • Lipophilicity (e.g., XLogP3 ~3.9 for the chromene carbamate) correlates with membrane permeability, a critical factor for intracellular targeting. The target compound’s naphthalene core may confer higher lipophilicity than Bambuterol but lower than bromophenyl-substituted derivatives .
  • The absence of decomposition or flammability data for Bambuterol underscores the need for detailed safety profiling of the target compound.

Biological Activity

7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate is a chemical compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the carbamate class, featuring a naphthalene core substituted with a dimethylcarbamoyl group. Its chemical structure can be represented as follows:

C15H17N3O3\text{C}_{15}\text{H}_{17}\text{N}_{3}\text{O}_{3}

Key Properties

  • Molecular Weight : 289.32 g/mol
  • Solubility : Soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO).

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

  • Enzyme Inhibition : The compound has been reported to inhibit specific enzymes, such as serine proteases, which play crucial roles in blood coagulation and inflammation.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain bacterial strains, potentially making it a candidate for antibiotic development.

Research Findings

Recent studies have explored the efficacy and safety profile of this compound:

  • Anticoagulant Activity : Research indicates that this compound acts as an anticoagulant by inhibiting factor Xa (FXa), a key enzyme in the coagulation cascade. This effect was characterized by dose-dependent inhibition in vitro, demonstrating potential for use in thromboembolic disorders .
  • Antimicrobial Testing : The compound was evaluated for its antimicrobial properties against various Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined, with some strains showing susceptibility at concentrations lower than 100 µg/mL .

Case Studies

  • Case Study on Anticoagulant Efficacy :
    • A study demonstrated that administration of the compound resulted in significant reduction of thrombus formation in animal models. The results indicated a promising therapeutic window for treating conditions like deep vein thrombosis (DVT) and pulmonary embolism.
  • Case Study on Antimicrobial Activity :
    • In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth effectively, suggesting its potential as a new antimicrobial agent .

Table 1: Biological Activity Summary

Activity TypeTargetObserved EffectReference
AnticoagulantFactor XaDose-dependent inhibition
AntimicrobialGram-positive bacteriaMIC < 100 µg/mL
AntimicrobialGram-negative bacteriaMIC < 100 µg/mL

Table 2: Case Study Results

Study TypeModelOutcomeReference
Anticoagulant EfficacyAnimal model (DVT)Reduced thrombus formation
Antimicrobial TestingIn vitro (bacteria)Inhibition of bacterial growth

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate, and what analytical techniques validate its purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or carbamate esterification. A base (e.g., K₂CO₃) in a polar aprotic solvent like DMF facilitates deprotonation of phenolic hydroxyl groups, followed by reaction with dimethylcarbamoyl chloride. Post-synthesis, purity is validated via HPLC (C18 column, acetonitrile/water mobile phase), NMR (¹H/¹³C for functional group confirmation), and mass spectrometry (HRMS for molecular ion verification) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use full PPE, including chemical-resistant gloves (nitrile), lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with water for ≥15 minutes. Respiratory protection (N95 mask) is advised for powder handling. Store in airtight containers away from light and moisture .

Q. How is the compound characterized structurally, and what spectral data are indicative of its identity?

  • Methodological Answer : Key characterization includes:

  • ¹H NMR : Peaks at δ 2.8–3.2 ppm (N,N-dimethyl groups) and δ 7.0–8.5 ppm (naphthalene protons).
  • FT-IR : C=O stretch ~1700 cm⁻¹ (carbamate), C-O-C ~1250 cm⁻¹.
  • X-ray crystallography (if crystalline): Confirms spatial arrangement and bond angles .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity or stability under varying conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., PCM model) simulate stability in polar/nonpolar media. Thermodynamic parameters (ΔG, ΔH) assess decomposition pathways .

Q. What methodologies resolve contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?

  • Methodological Answer : Contradictions may arise from conformational flexibility or impurities. Use variable-temperature NMR to probe dynamic effects. 2D techniques (COSY, HSQC) clarify coupling patterns. Compare experimental data with simulated spectra (e.g., ACD/Labs or MNova) to identify anomalies .

Q. What advanced separation techniques (e.g., HPLC-MS, preparative chromatography) optimize purification for trace-analytical studies?

  • Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% formic acid in acetonitrile/water gradient) coupled with MS detection enhances purity assessment. For preparative-scale isolation, centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/water solvent system minimizes degradation .

Q. How does the compound’s stability vary under thermal or photolytic stress, and what degradation products form?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal : Heat at 40–80°C for 1–4 weeks; monitor via TLC/HPLC.
  • Photolytic : Expose to UV-Vis light (300–800 nm) in a solar simulator. Degradation products (e.g., naphthoquinones or dimethylamine) are identified via GC-MS or LC-QTOF .

Q. What isotopic labeling strategies (e.g., ¹³C, ¹⁵N) track metabolic or environmental transformation pathways?

  • Methodological Answer : Synthesize ¹³C-labeled carbamate groups via reaction with ¹³C-enriched dimethylamine. Use LC-MS/MS with SRM (selected reaction monitoring) to trace isotopic patterns in biodegradation assays or soil/water matrices .

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